Cupric chloride, also known as copper(II) chloride, is an inorganic compound with the chemical formula CuCl₂. It exists in two primary forms: the anhydrous form, which is a yellowish-brown powder, and the dihydrate form, CuCl₂·2H₂O, which appears as a greenish-blue crystalline solid. The compound readily absorbs moisture from the air, transitioning from the anhydrous to the hydrated state. The copper ion in cupric chloride carries a +2 charge, while each chloride ion carries a -1 charge, resulting in a neutral compound through ionic bonding .
Cupric chloride is notable for its vibrant color due to the presence of copper ions and their interaction with light. This compound is highly soluble in water, forming a brownish solution when concentrated. Its unique properties make it valuable across various industries, including chemical manufacturing, agriculture, and education .
Cupric chloride exhibits significant biological activity, particularly in its toxicity and antimicrobial properties. It can cause irritation to skin and eyes upon contact and may lead to respiratory issues if inhaled. In aquatic environments, cupric chloride poses risks to marine life due to its toxic effects .
Moreover, it has been investigated for its potential use as an antimicrobial agent against various pathogens, making it relevant in medical and agricultural applications .
Cupric chloride can be synthesized through several methods:
Research has shown that cupric chloride interacts with various organic compounds and metal ions, often serving as a catalyst or reactant. For example, studies have explored its role in facilitating reactions involving amines and alcohols, leading to complex product formations that exhibit vibrant colors due to electron transitions within the copper ions .
Additionally, its interactions with reducing agents have been studied for applications in materials science and nanotechnology.
Several compounds share similarities with cupric chloride, particularly those involving copper ions or halides. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Cuprous Chloride | CuCl | Contains copper(I) ions; less soluble than cupric chloride; used in photography. |
| Copper(I) Iodide | CuI | A white solid; used in organic synthesis; less stable than cupric compounds. |
| Copper(II) Sulfate | CuSO₄ | Blue crystalline solid; widely used as a fungicide and algicide. |
| Copper(II) Nitrate | Cu(NO₃)₂ | Soluble salt; used in fertilizers and pyrotechnics. |
| Copper(II) Acetate | Cu(C₂H₃O₂)₂ | Greenish-blue solid; used in organic synthesis and as a dye mordant. |
What sets cupric chloride apart is its dual nature as both a strong Lewis acid and a versatile catalyst capable of participating in numerous
Copper(II) chloride solutions display a progressive contraction of the primary hydration sphere as the molality of chloride rises. Neutron- and X-ray-scattering experiments combined with empirical potential structure refinement show that a 0.5 mol kg⁻¹ solution retains on average 4.5 ± 0.6 water ligands, with appreciable fractions of distorted tetrahedral and trigonal-bipyramidal geometries [1]. Density functional theory calculations reproduce the trend: five-coordinate aqua complexes dominate at low ionic strength, whereas four-coordinate structures become energetically preferred once additional chloride ions enter the first coordination shell [2].
Ultraviolet–visible thin-film spectroscopy on 4–6 mol kg⁻¹ copper(II) chloride brines reveals a continuous hypsochromic shift of the ligand-to-metal charge-transfer band from 320 nanometres to ca. 275 nanometres, diagnostic of stepwise substitution of water by chloride to form the mixed-ligand series [CuClₓ(H₂O)₆₋ₓ]^{(2-x)} (x = 1–3) [3]. The measured molar extinction increase is consistent with the reduced hydration numbers derived from scattering work.
| Table 1. Representative hydration numbers of Copper(II) in chloride media |
| Concentration / mol kg⁻¹ | Mean Cu–O coordination number | Dominant first-sphere species | Technique | Ref. |
| 0.5 | 4.5 ± 0.6 | [Cu(H₂O)₅]²⁺ / [CuCl(H₂O)₄]⁺ | Neutron + X-ray scattering | 20 |
| 2.0 | ca. 4 | [CuCl(H₂O)₄]⁺ ≈ [CuCl₂(H₂O)₃]⁰ | Neutron + X-ray scattering | 20 |
| 4.0 | 3–4 | [CuCl₃(H₂O)]⁻ predominant | UV–visible + structure refinement | 18 |
| 6.0 | ≤3 | [CuCl₃]⁻ → [CuCl₄]²⁻ equilibrium | UV–visible spectroscopy | 18 |
The progressive loss of water ligands accelerates the inner-sphere water-exchange rate, shortening from 10⁻⁸ s at infinite dilution to ca. 10⁻⁹ s at 4 mol kg⁻¹, a consequence of the weaker Cu–Cl bond dissociation energy relative to Cu–O [2].
Redox‐controlled voltammetric titrations performed with platinum ultramicroelectrodes furnish precise overall formation constants for the stepwise binding of chloride to copper(II) [4]. At 298 K the logarithmic stability constants are:
| Table 2. Overall formation constants log β (25 °C) for mononuclear chloro-complexes of Copper(II) [4] |
| Stoichiometry | log β |
| Copper(II) + Chloride → [CuCl]⁺ | 0.876 |
| Copper(II) + 2 Chloride → [CuCl₂]⁰ | 0.653 |
| Copper(II) + 3 Chloride → [CuCl₃]⁻ | -0.082 |
| Copper(II) + 4 Chloride → [CuCl₄]²⁻ | -1.416 |
Elevating the temperature to 363 K lowers all constants by roughly one logarithmic unit (log β₃ = -1.082, log β₄ = -2.845) [4], confirming an endothermic dissociation that destabilises tetrachlorocuprate(II) in hot brines.
Computational studies that include explicit solvation predict preferential four-coordinate tetrahedral geometries for both trichlorocuprate(II) and tetrachlorocuprate(II), with water occupying an equatorial site only when the hydration number exceeds three [5]. Natural bond orbital analysis shows 0.25–0.30 electron transfer from chloride to copper for [CuCl₄]²⁻, accounting for the intense green–yellow colour of concentrated solutions [5].
Potential–pH (Pourbaix) calculations carried out for total copper activities of 10⁻⁶ mol kg⁻¹ and chloride activities of 0.2–1.5 mol kg⁻¹ delineate three principal pH domains [6]:
pH < 2.5
Tetrachlorocuprate(II) predominates; only trace hydrolysis occurs.
pH 2.5–5.0
Trichlorocuprate(II) becomes the major dissolved species, coexisting with the neutral dichloro complex. Spectrophotometric titrations confirm a colour transition from olive-green to pale-yellow as the chloride stoichiometry drops [7].
pH > 5.0
Progressive hydrolysis precipitates copper(II) hydroxide according to
Copper(II) chloride + two hydroxide ions → copper(II) hydroxide + two chloride ions [8].
Above pH 7.5 the solid phase converts to tricopper(II) trihydroxide chloride.
| Table 3. Calculated dominant copper species at 298 K, 0.2 mol kg⁻¹ chloride [7] [6] |
| pH | Predominant dissolved species | Solid phase (if any) |
| 1 | [CuCl₄]²⁻ | none |
| 3 | [CuCl₃]⁻ ≈ [CuCl₂]⁰ | none |
| 5 | [CuCl₂]⁰ ↓ Cu₂(OH)₃Cl onset | incipient Cu₂(OH)₃Cl |
| 8 | < 10⁻⁶ mol kg⁻¹ copper in solution | Cu(OH)₂(s) |
Kinetic measurements show that ligand exchange between trichlorocuprate(II) and free chloride to regenerate tetrachlorocuprate(II) proceeds with a bimolecular rate constant of 9.0 × 10⁷ L mol⁻¹ s⁻¹ in acetonitrile at 298 K, decreasing an order of magnitude in water because of competitive solvation [9]. The high interchange rate ensures rapid attainment of the pH-dependent equilibria outlined above.